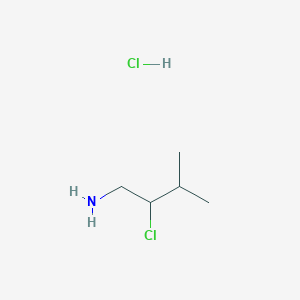

2-Chloro-3-methylbutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

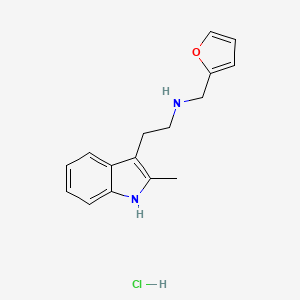

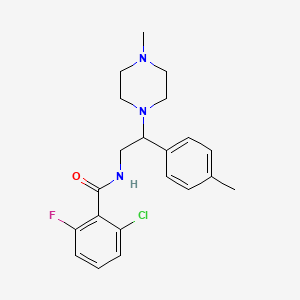

2-Chloro-3-methylbutan-1-amine;hydrochloride is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of 2-Chloro-3-methylbutan-1-amine;hydrochloride is traditionally challenging. It is used as a building block for organic synthesis and medicinal chemistry .Molecular Structure Analysis

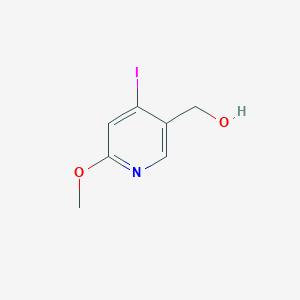

The molecular structure of 2-Chloro-3-methylbutan-1-amine;hydrochloride is represented by the InChI code:1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H . The molecular weight is 158.07 .

Aplicaciones Científicas De Investigación

Kinetics of Amination Reactions

The kinetics of amination reactions involving chloromethylated polystyrene with amines like 2-aminobutanol have been studied, showing variations in rate constants based on the degree of amination. This research is significant for understanding the reactivity and interaction mechanisms in polyelectrolytes, which can be relevant to the synthesis and modification of polymeric materials (Kawabe & Yanagita, 1971).

Conformational Analysis

Studies on the molecular equilibrium conformation of compounds like (CH3)3M, which include amine structures similar to 2-Chloro-3-methylbutan-1-amine, provide insights into the structural behavior of these molecules. Such analyses are crucial for understanding molecular interactions and designing more effective compounds in various chemical applications (Corosine et al., 1973).

Catalysis in Chemical Synthesis

The use of catalysts like Ru in the hydrogenation–decarbonylation of amino acids to produce primary amines, including compounds similar to 2-Chloro-3-methylbutan-1-amine, demonstrates the potential of these amines in bio-based chemical production. This research highlights the role of catalysis in developing sustainable and efficient synthetic pathways (Verduyckt et al., 2017).

Interactions with Other Chemicals

Research on the excess volume of mixing for amine isomers with chloroform sheds light on the complex formation between amine and chloroform molecules, indicating significant applications in solution chemistry and material science (Pathak et al., 1987).

Synthesis of Amino Derivatives

The reaction of halo-epoxybutanes with secondary amines to produce amino derivatives, including structures related to 2-Chloro-3-methylbutan-1-amine, is key for synthesizing a wide range of organic compounds, useful in pharmaceuticals, agrochemicals, and material science (Gevorkyan et al., 1983).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXKYVNNQCYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbutan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)